4,6-Dichloro-2-(pyridin-3-yl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-pyridin-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-7-4-8(11)14-9(13-7)6-2-1-3-12-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECDDDYREDDCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647967 | |
| Record name | 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89508-47-4 | |
| Record name | 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrimidine Scaffold as a Modern Pharmacophore
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its inherent ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, combined with its synthetic tractability, has established it as a privileged scaffold in drug discovery.[1] The 4,6-dichloro-2-(pyridin-3-yl)pyrimidine core represents a versatile platform for the development of targeted therapeutics. The dichlorinated pyrimidine offers two reactive sites for nucleophilic substitution, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This guide provides an in-depth exploration of the potential biological targets of derivatives based on this specific chemical scaffold, offering a scientifically grounded framework for their investigation and development as next-generation therapeutics.
Chapter 1: Primary Biological Targets and Rationale
Based on extensive analysis of structurally related pyrimidine derivatives, two primary classes of biological targets emerge as highly probable for compounds derived from the this compound core: protein kinases and tubulin . The rationale for prioritizing these targets is rooted in a substantial body of literature demonstrating the potent and often selective activity of substituted pyrimidines against these crucial cellular components.
Protein Kinases: The Master Regulators of Cellular Signaling
Protein kinases are a large family of enzymes that play a critical role in virtually all cellular processes by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. Several families of kinases have been identified as potential targets for pyrimidine-based inhibitors.
The PI3K signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Hyperactivation of this pathway is a frequent event in human cancers, making PI3K isoforms attractive targets for therapeutic intervention. Notably, studies on 4,6-diaryl-substituted pyrimidines have revealed a strong binding affinity and inhibitory potency against PI3Kγ.[3] This provides a compelling rationale for investigating this compound derivatives as potential PI3K inhibitors.
Signaling Pathway: The PI3K/Akt/mTOR Axis
The following diagram illustrates the central role of PI3K in this critical signaling cascade.
Caption: The PI3K/Akt/mTOR signaling pathway.
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and migration.[4] Mutations and overexpression of EGFR are common drivers of various cancers, particularly non-small cell lung cancer (NSCLC).[5] The design of selective inhibitors against mutated forms of EGFR, such as the T790M/L858R double mutant, is an active area of research.[5] The structural similarity of the this compound core to known EGFR inhibitors, such as those based on a 2,4-dichloro-6-methylpyrimidine scaffold, strongly suggests that EGFR is a plausible target.[5]
Signaling Pathway: EGFR-Mediated Cell Proliferation
The diagram below outlines the canonical EGFR signaling pathway leading to cell proliferation.
Caption: The EGFR signaling pathway.
The versatility of the pyrimidine scaffold suggests that derivatives of this compound could also target other kinases implicated in cancer, such as:
-
Aurora Kinases: Essential for mitotic progression, their inhibition can lead to cell cycle arrest and apoptosis.[1]
-
MNK/PIM Kinases: Involved in the regulation of protein synthesis and cell survival.[6]
-
Pyruvate Dehydrogenase Kinases (PDKs): Key regulators of cellular metabolism, often upregulated in cancer cells.[7]
Tubulin: The Dynamic Cytoskeletal Target
Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[8] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several pyrimidine-based compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site.[8] This precedent strongly supports the investigation of this compound derivatives as potential tubulin polymerization inhibitors.
Experimental Workflow: Investigating Tubulin Inhibition
The following diagram outlines a typical workflow for evaluating a compound's potential as a tubulin inhibitor.
Caption: Workflow for tubulin inhibitor validation.
Chapter 2: Experimental Protocols for Target Validation
This chapter provides detailed, step-by-step methodologies for the key experiments required to validate the biological targets of this compound derivatives.
Initial Screening: Cytotoxicity Assessment
The initial evaluation of any potential anticancer compound involves assessing its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[9]
Protocol 2.1.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
| Parameter | Condition |
| Cell Lines | A549, MCF-7, HCT116 (or other relevant lines) |
| Seeding Density | 5,000 - 10,000 cells/well |
| Incubation Time | 48 - 72 hours |
| Wavelength | 570 nm |
Kinase Inhibition Assays
Biochemical assays are essential to determine the direct inhibitory effect of the compounds on specific kinases.
Protocol 2.2.1: In Vitro EGFR Kinase Assay
This protocol is adapted from commercially available luminescent kinase assay kits.[10][11]
-
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT).
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, recombinant human EGFR enzyme, and the specific substrate (e.g., poly(Glu, Tyr) 4:1).
-
Initiate Reaction: Add ATP to a final concentration of 10 µM to start the kinase reaction. Incubate at 30°C for 60 minutes.
-
Detection: Add a kinase detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence Measurement: Read the luminescence on a microplate reader.
-
Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.
Protocol 2.2.2: In Vitro PI3Kγ Kinase Assay
This protocol is also based on luminescent kinase assay principles.[12]
-
Reagent Preparation: Prepare the PI3K reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.05% CHAPS).
-
Reaction Setup: In a 96-well plate, add the test compound, recombinant human PI3Kγ enzyme, and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP₂).
-
Initiate Reaction: Add ATP to a final concentration of 10 µM and incubate at room temperature for 60 minutes.
-
Detection and Analysis: Follow the same detection and data analysis steps as in the EGFR kinase assay.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of microtubules.[8]
Protocol 2.3.1: Fluorometric Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations to the tubulin solution. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiate Polymerization: Add GTP to a final concentration of 1 mM and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Fluorescence Measurement: Measure the fluorescence (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.
-
Data Analysis: Plot the fluorescence intensity over time. Inhibition of polymerization will result in a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.
Cellular Mechanism of Action Assays
Once a primary target is identified, further cellular assays are necessary to elucidate the mechanism of action.
Protocol 2.4.1: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if a compound induces cell cycle arrest, a common effect of tubulin inhibitors.
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of microtubule disruption.
Protocol 2.4.2: Apoptosis Assay by Annexin V/PI Staining
This assay determines if the compound induces programmed cell death.[13]
-
Cell Treatment: Treat cells with the test compound at various concentrations for 24-48 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.
Protocol 2.4.3: Western Blot Analysis of Signaling Pathways
Western blotting is used to analyze the expression and phosphorylation status of key proteins in a signaling pathway.[14]
-
Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-EGFR, total EGFR, PARP, Caspase-3) overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
| Target Pathway | Key Proteins to Analyze |
| PI3K/Akt | p-Akt (Ser473), Akt, p-mTOR, mTOR |
| EGFR | p-EGFR (Tyr1068), EGFR, p-ERK, ERK |
| Apoptosis | Cleaved PARP, Cleaved Caspase-3 |
Chapter 3: Summary and Future Directions
The this compound scaffold presents a promising starting point for the development of novel targeted therapies. The evidence strongly suggests that protein kinases, particularly PI3Kγ and EGFR, and tubulin are high-priority biological targets for derivatives of this core structure. The experimental protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of these potential targets.
Future research should focus on the synthesis of a focused library of derivatives with diverse substitutions at the 4- and 6-positions of the pyrimidine ring. Structure-activity relationship (SAR) studies, guided by the results of the described biological assays, will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to evaluate the therapeutic efficacy and pharmacokinetic properties of the most promising lead compounds.
References
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. [Link]
-
Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. MDPI. [Link]
-
Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]
-
Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]
-
(PDF) Guideline for anticancer assays in cells. ResearchGate. [Link]
-
(PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. [Link]
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. National Institutes of Health. [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]
-
Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. National Institutes of Health. [Link]
-
EGFR Kinase Assay Kit. BPS Bioscience. [Link]
-
Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health. [Link]
-
Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. National Institutes of Health. [Link]
-
(PDF) Cytotoxicity Assay Protocol v1. ResearchGate. [Link]
-
Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation. Royal Society of Chemistry. [Link]
-
Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. National Institutes of Health. [Link]
-
Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]
-
pyrimidine: it's diverse biological activities and methods of synthesis. ResearchGate. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Semantic Scholar. [Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. [Link]
-
Evaluation of cell cycle inhibitors by flow cytometry. Auctores Publishing. [Link]
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. National Institutes of Health. [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Royal Society of Chemistry. [Link]
-
PI3Kγ kinase activity is required for optimal T-cell activation and differentiation. National Institutes of Health. [Link]
-
Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. YouTube. [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Champions Oncology. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]
-
EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]
-
Assaying cell cycle status using flow cytometry. National Institutes of Health. [Link]
-
Design, synthesis, and biological activity evaluation of novel tubulin polymerization inhibitors based on pyrimidine ring skeletons. National Institutes of Health. [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry. [Link]
-
Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]
-
AKT/PI3K Signaling Pathway. Rockland Immunochemicals. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
-
Chemi-Verse™ PI3 Kinase (p120γ) Kinase Assay Kit. BPS Bioscience. [Link]
Sources
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKT/PI3K Signaling Pathway | Rockland [rockland.com]
- 3. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach - Analyst (RSC Publishing) DOI:10.1039/C6AN01596D [pubs.rsc.org]
- 7. interchim.fr [interchim.fr]
- 8. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. scispace.com [scispace.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting low conversion in 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine reactions
Welcome to the technical support center for 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Addressing Low Conversion
This section tackles specific, common issues encountered during reactions with this compound. The format is designed to help you quickly diagnose and solve experimental challenges.
Q1: My Suzuki-Miyaura cross-coupling reaction is showing low conversion to the mono-substituted product. What are the likely causes and how can I fix it?
Low conversion in Suzuki couplings involving dichloropyrimidines is a frequent challenge. The pyrimidine ring is electron-deficient, which makes it highly reactive, but this can also lead to catalyst inhibition or side reactions if conditions are not optimal.[1] The issue often stems from one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.
Causality Analysis:
The palladium-catalyzed Suzuki-Miyaura coupling is a multi-step catalytic cycle (oxidative addition, transmetalation, reductive elimination). A failure in any step will halt catalyst turnover and result in low conversion.
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. Furthermore, oxygen can oxidize the active Pd(0) species to inactive Pd(II).
-
Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is base-dependent. An incorrect choice or insufficient amount of base will slow this crucial step.
-
Reagent Decomposition: Boronic acids can undergo protodeboronation (loss of the boron group) or form unreactive boroxines, especially in the presence of water or at high temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting Decision Tree for Low Suzuki Coupling Conversion.
Recommended Actions:
-
Ensure Rigorous Inert Conditions: Degas your solvent (e.g., 1,4-dioxane/water mixture) by bubbling argon through it for at least 15-20 minutes before adding the catalyst.[2] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Evaluate Your Base: Potassium carbonate (K₂CO₃) is a common and effective base for these couplings, typically used in 2-3 equivalents.[2] For more challenging substrates, consider a stronger base like cesium carbonate (Cs₂CO₃).
-
Check Reagent Quality: Use a fresh bottle of boronic acid. If it is old, it may have dehydrated to the unreactive boroxine trimer. Use freshly opened anhydrous solvents.
-
Optimize Temperature and Time: While many procedures suggest 100 °C for 15 minutes under microwave conditions, conventional heating may require longer times (e.g., 12 hours at 80-90 °C).[1][2] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Increase Catalyst Loading: If conversion stalls, increasing the catalyst loading from a low 0.5 mol% to a more standard 2-5 mol% can be effective.[1]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable choice.[1][2] Pd(dppf)Cl₂ offers greater stability and is effective for heteroaromatic substrates. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Facilitates the transmetalation step. Cs₂CO₃ is more soluble and often more effective. |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O[2] | The aqueous portion is crucial for dissolving the base and facilitating the catalytic cycle. |
| Temperature | 80 - 110 °C | Balances reaction rate against potential degradation of reagents. |
| Atmosphere | Rigorously Inert (Argon or N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Q2: I'm observing a significant amount of a hydroxylated byproduct, 4-chloro-6-hydroxy-2-(pyridin-3-yl)pyrimidine. What is causing this and how can it be prevented?
The presence of a hydroxy-pyrimidine byproduct is a clear indication of hydrolysis, a common side reaction with chloropyrimidines.[3]
Causality Analysis:
The chlorine atoms on the electron-deficient pyrimidine ring are susceptible to nucleophilic substitution. Water, especially in the presence of a base at elevated temperatures, can act as a nucleophile, displacing a chloride ion to form the corresponding hydroxypyrimidine (which exists in its more stable tautomeric form, a pyrimidinone).
Sources
Technical Support Center: Regioselectivity in Substitutions on 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine
Welcome to the technical support center for managing regioselective substitutions on 4,6-dichloro-2-(pyridin-3-yl)pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on this versatile scaffold. As many kinase inhibitors and other bioactive molecules are built upon the pyrimidine core, precise control over substituent placement is paramount.[1] This document provides in-depth, field-proven insights into controlling reaction outcomes, troubleshooting common issues, and confirming the regiochemistry of your products.
Understanding the Core Challenge: C4 vs. C6 Selectivity
The primary challenge in functionalizing this compound is controlling whether an incoming nucleophile substitutes the chlorine atom at the C4 or the C6 position. While these positions are electronically similar due to the symmetrical placement of the nitrogen atoms, the 2-(pyridin-3-yl) substituent introduces a subtle electronic asymmetry.
Generally, for dichloropyrimidines, substitution is favored at the C4/C6 positions over the C2 position.[2] In the case of 4,6-dichloropyrimidines, both positions are highly activated towards nucleophilic attack. The regioselectivity is therefore not always intuitive and is highly sensitive to a range of experimental parameters. Understanding these factors is the key to predictably synthesizing the desired isomer.
Frequently Asked Questions (FAQs)
Here we address the most common questions encountered by researchers working with this substrate.
Q1: Why is my SNAr reaction not selective, yielding a mixture of C4 and C6 isomers?
Answer: This is the most frequent issue. A lack of regioselectivity typically stems from a failure to adequately differentiate the electronic or steric environment of the C4 and C6 positions. For many common nucleophiles, the intrinsic reactivity difference between C4 and C6 is small, leading to isomer mixtures that can be difficult to separate.[2]
Causality: The two reaction sites are electronically very similar. The pyridyl group at C2 deactivates both positions to some extent through electron withdrawal, but the effect is largely symmetrical. Therefore, achieving high selectivity requires leveraging more subtle influences.
Solutions:
-
Lower the reaction temperature: Kinetic control is often enhanced at lower temperatures. The transition state for the formation of one isomer may have a slightly lower activation energy; reducing thermal energy can amplify this difference.
-
Change the solvent: Solvent polarity can influence selectivity. Polar aprotic solvents like DMF or DMSO can stabilize the charged Meisenheimer intermediate formed during the SNAr reaction, potentially favoring one pathway over the other.[3]
-
Modify the nucleophile: A bulkier nucleophile may preferentially attack the more sterically accessible position.
Q2: I want to selectively substitute at the C4 position. What is the best general strategy?
Answer: Achieving C4 selectivity often relies on exploiting subtle electronic preferences. Based on extensive studies of analogous 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, the C4 position is generally the more electrophilic site and thus more susceptible to nucleophilic attack.[3][4][5] This is attributed to the C4 position having a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[3][5]
Recommended Approach:
-
Nucleophile: Use primary or secondary amines. These nucleophiles have a well-documented intrinsic preference for the C4 position in related systems.[3]
-
Base: Employ a non-nucleophilic bulky base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl produced, or use the amine nucleophile in excess.
-
Solvent: A polar protic solvent like ethanol or isopropanol is often a good starting point, as it can stabilize intermediates through hydrogen bonding.[3]
-
Temperature: Start at room temperature and gently heat if the reaction is sluggish. High temperatures can erode selectivity.
Q3: How can I favor substitution at the C6 position?
Answer: Directing substitution to the C6 position is more challenging due to the inherent electronic preference for C4. Success often requires overriding this preference.
Strategies to Explore:
-
Steric Hindrance: If a substituent is already present on the pyridyl ring that can sterically block the C4 position, the nucleophile may be directed to C6.
-
Directed Ortho Metalation (DoM): While not a direct SNAr, a DoM approach could be used to functionalize the C5 position first. The C5 substituent could then electronically or sterically favor a subsequent SNAr at C6.
-
Alternative Leaving Groups: While your starting material is a dichloropyrimidine, it's worth noting that converting one of the chlorides to a different leaving group (e.g., a sulfone) can dramatically alter the regioselectivity.[6] For instance, in 4-chloro-2-methylsulfonylpyrimidines, some nucleophiles (like alkoxides) preferentially attack the C2 position, displacing the sulfone.[7] This principle could be adapted; if one chlorine could be selectively converted, the reactivity of the other would be altered.
Q4: My nucleophile is an alcohol (alkoxide). What regioselectivity should I expect?
Answer: Alkoxides are hard nucleophiles and can exhibit different selectivity patterns compared to softer amine nucleophiles. In some pyrimidine systems, alkoxides have been shown to favor the C2 position.[7][8] In your 4,6-dichloro system, the competition is between C4 and C6. The outcome will be highly dependent on the counter-ion, solvent, and temperature. It is plausible that the harder nature of the alkoxide leads to less selectivity, and you may obtain a mixture of products.
Troubleshooting Tip: If you observe poor selectivity with alkoxides, consider using a phase-transfer catalyst. This can modulate the reactivity of the alkoxide and potentially improve the regiochemical outcome.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Actions & Explanations |
| No Reaction or Very Slow Reaction | 1. Insufficiently activated pyrimidine ring. 2. Poor nucleophile. 3. Low temperature. | 1. The 2-pyridyl group is electron-withdrawing, which activates the ring for SNAr. This is unlikely to be the root cause. 2. If using a weak nucleophile (e.g., a highly electron-deficient aniline), deprotonate it first with a strong, non-nucleophilic base like NaH or LiHMDS to form the much more reactive anion.[2] 3. Gradually increase the reaction temperature in 10-20°C increments. Monitor for the appearance of side products. |
| Mixture of Mono- and Di-substituted Products | 1. Reaction time is too long. 2. Temperature is too high. 3. Stoichiometry is incorrect. | 1. The mono-substituted product is still activated towards a second substitution. Run a time-course study (e.g., TLC or LC-MS analysis every 30 mins) to find the optimal time to quench the reaction. 2. Higher temperatures provide the activation energy needed for the second, less favorable substitution. Reduce the temperature. 3. Use only a slight excess (1.0-1.1 equivalents) of the nucleophile to favor mono-substitution. |
| Poor Regioselectivity (C4/C6 Mixture) | 1. High reaction temperature. 2. Nucleophile is not discriminating. 3. Solvent is not optimal. | 1. As mentioned in the FAQs, lower the temperature. This is the most critical parameter for enhancing kinetic selectivity. 2. Try a sterically more demanding nucleophile. For example, if you are using methylamine, try tert-butylamine. 3. Screen a range of solvents (e.g., THF, Dioxane, Ethanol, DMF). A change in solvent polarity can alter the relative energies of the two transition states.[3] |
| Unexpected Side Product Formation | 1. Solvolysis. 2. Reaction with base. | 1. If using an alcohol as a solvent, especially with a strong base, the corresponding alkoxide can be formed and act as a competing nucleophile.[8] If this is observed, switch to an aprotic solvent like THF or Dioxane. 2. Ensure your base (e.g., DIPEA, Et3N) is non-nucleophilic. Avoid bases like NaOH or KOH if solvolysis is a risk. |
Experimental Protocols & Workflows
Protocol 1: General Procedure for C4-Selective Amination
This protocol is a robust starting point for the selective substitution of this compound with a primary or secondary amine, based on established principles for related heterocycles.[3]
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent: Add anhydrous ethanol (or 2-propanol) to create a 0.1 M solution.
-
Reagents: Add the amine nucleophile (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Heating (if necessary): If no significant conversion is observed after 2-4 hours, heat the reaction to 50-80°C. Continue to monitor progress.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Workflow for Optimizing Regioselectivity
This decision-making workflow can guide your experimental design when the initial outcome is suboptimal.
Caption: A workflow for optimizing C4/C6 regioselectivity.
Confirming Your Regiochemistry: The Power of 2D NMR
Assuming that your substitution occurred is not sufficient; you must provide definitive proof of the regiochemical outcome. 2D NMR techniques, particularly the Nuclear Overhauser Effect (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for this purpose.[3]
The Logic:
-
The proton on C5 of the pyrimidine ring (H5) is a key diagnostic handle.
-
If substitution occurs at C4 with an N-H containing nucleophile, the N-H proton will be physically close to H5. This proximity will result in a cross-peak in the NOESY spectrum.
-
Conversely, if substitution occurs at C6, the N-H proton will be too far from H5 to produce a significant NOE signal.
-
The HMBC spectrum can provide further confirmation. A correlation between the N-H proton and the C5 carbon (a 3JCH coupling) or the C4 carbon (a 2JCH coupling) would unequivocally confirm the C4 substitution pattern.[3]
Caption: Using 2D NMR to confirm C4 regioselectivity.
References
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. Available at: [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]
-
Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]
-
Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. Available at: [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. National Institutes of Health (NIH). Available at: [Link]
-
Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]
-
The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
Sources
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. mdpi.com [mdpi.com]
Stability of 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine under reaction conditions
Welcome to the technical support center for 4,6-dichloro-2-(pyridin-3-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions regarding the stability and reactivity of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity sites on this compound?
A1: The primary reactive sites for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are the chlorine-bearing carbon atoms at the C4 and C6 positions of the pyrimidine ring. Due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring and the pyridinyl group, these positions are highly electrophilic. The general order of reactivity for halides on a pyrimidine ring is C4(6) > C2.[1]
Q2: How should this compound be stored to ensure its stability?
A2: Like many chlorinated heterocyclic compounds, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to protect it from moisture to prevent hydrolysis.[2] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, the stability of the compound can be influenced by pH. The pyridinyl nitrogen can be protonated under acidic conditions, which can alter the electronic properties of the molecule and potentially affect its reactivity and solubility. In strongly basic aqueous solutions, there is a risk of hydrolysis where the chloro groups are displaced by hydroxyl groups.[3][4] The rate of hydrolysis of chlorinated heterocycles is generally accelerated at higher pH.[3]
Q4: Is this compound light-sensitive?
Troubleshooting Guide
This section addresses specific issues that may be encountered during reactions involving this compound.
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am performing a nucleophilic substitution reaction with an amine on this compound, but I am observing low conversion to the desired mono-substituted product. What are the potential causes and how can I improve the yield?
Potential Causes and Solutions:
-
Insufficient Reactivity of the Nucleophile: The nucleophilicity of the incoming amine is crucial. If the amine is weakly nucleophilic, the reaction may be slow or require forcing conditions.
-
Solution: Consider using a stronger base to deprotonate the amine, thereby increasing its nucleophilicity. For example, using a strong, non-nucleophilic base like LiHMDS can be more effective than weaker bases like K2CO3.[1]
-
-
Sub-optimal Reaction Temperature: SNAr reactions often require heating to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.
-
-
Inappropriate Solvent Choice: The solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMAc, or NMP. These solvents can help to accelerate the reaction.[1]
-
-
Hydrolysis of the Starting Material: If there is moisture in the reaction, the starting material can hydrolyze, leading to the formation of hydroxy-pyrimidines and reducing the yield of the desired product.
-
Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Poor Regioselectivity in Mono-substitution Reactions
Question: My SNAr reaction is producing a mixture of C4 and C6 substituted isomers, which are difficult to separate. How can I improve the regioselectivity?
Background: The C4 and C6 positions of this compound are electronically very similar, which can lead to a lack of regioselectivity in mono-substitution reactions.
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: If your nucleophile is sterically bulky, it may preferentially react at the less hindered position. However, given the symmetry of the dichloro-substituents, this is unlikely to be a major factor unless there are other substituents on the pyrimidine ring.
-
Reaction Conditions: In some cases, lowering the reaction temperature can favor the formation of one isomer over another due to differences in the activation energies for the two pathways.
-
Catalysis: While less common for SNAr with amines, certain catalysts could potentially direct the substitution to one position. For other nucleophiles, palladium catalysis has been shown to influence regioselectivity in similar systems.[9][10]
Workflow for Optimizing Regioselectivity
Caption: Decision tree for optimizing regioselectivity.
Issue 3: Catalyst Decomposition in Suzuki Cross-Coupling Reactions
Question: I am attempting a Suzuki cross-coupling at one of the chloro-positions, but the reaction stalls, and I suspect my palladium catalyst is decomposing. What could be the cause?
Potential Causes and Solutions:
-
Oxygen Sensitivity: The active Pd(0) species in the catalytic cycle is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.
-
Solution: Thoroughly degas all solvents and reagents before use. This can be done by bubbling an inert gas (argon or nitrogen) through the liquid or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[11]
-
-
High Reaction Temperature: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition pathways.[11]
-
Solution: Optimize the reaction temperature. Run a series of small-scale reactions at different temperatures (e.g., 50°C, 70°C, 90°C) to find the lowest temperature that gives a good reaction rate. Microwave-assisted heating can sometimes provide rapid heating and shorter reaction times, potentially reducing catalyst decomposition.[12]
-
-
Inadequate Ligand: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.
-
Solution: If using a standard catalyst like Pd(PPh3)4, consider switching to a more robust catalyst system with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to form more stable palladium complexes.[10]
-
-
Pyridinyl Inhibition: The pyridinyl nitrogen in the substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.
-
Solution: The choice of ligand can sometimes mitigate this effect. Additionally, ensuring the base is effective and the reaction conditions are optimized can help drive the reaction forward.
-
Suzuki Coupling Catalytic Cycle and Potential Pitfalls
Caption: Suzuki coupling cycle and common failure points.
Quantitative Data Summary
The following table summarizes the general reactivity patterns for dichloropyrimidines in common reaction types.
| Position | SNAr Reactivity | Suzuki Coupling Reactivity | Notes |
| C4/C6 | High | High | Generally the most reactive sites for both reaction types.[1] |
| C2 | Lower | Lower | Substitution at C2 typically requires more forcing conditions than at C4/C6.[1] |
| C5 | Very Low | Very Low | The C5 position is generally unreactive towards SNAr and requires specific conditions for functionalization.[1] |
Experimental Protocols
General Protocol for Mono-amination (SNAr)
-
To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMAc), add the desired amine (1.0-1.2 eq.).
-
Add a suitable base (e.g., K2CO3, 2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Note: This is a general procedure and may require optimization for specific substrates.[1]
General Protocol for Suzuki Cross-Coupling
-
In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).[11]
-
Heat the reaction mixture under an inert atmosphere to 55-90 °C until the starting material is consumed (as monitored by TLC or LC-MS).[11]
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by chromatography.
References
-
Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2010). ResearchGate. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. [Link]
-
4,6-Dichloro-2-(methylthio)pyrimidine. (2000). ResearchGate. [Link]
- Process for the preparation of chloropyrimidines. (1996).
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (2011). PMC - NIH. [Link]
-
Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). PMC - NIH. [Link]
- Process for preparing 4,6-dichloro-pyrimidine. (2000).
-
Photostability Study of Biopharmaceutical Products. (2023). IJPPR. [Link]
-
C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2021). Journal of the American Chemical Society. [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis. (2017). PMC - NIH. [Link]
-
The Stability of Pyridine Nucleotides. (2015). ResearchGate. [Link]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2020). MDPI. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). NIH. [Link]
-
Guideline on Photostability Testing. (2023). BfArM. [Link]
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2021). MDPI. [Link]
-
The investigations of the methods for the reduction of chloroyrimidines. (1955). Oregon State University. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (2020). Wavefunction, Inc. [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]
-
Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (2002). Pharmaceutical Technology. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). PMC - NIH. [Link]
-
Photostability. RD Laboratories. [Link]
-
Effect of Water pH on the Chemical Stability of Pesticides. (2001). DigitalCommons@USU. [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2022). PMC - NIH. [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2023). ResearchGate. [Link]
-
3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide. (2010). PMC - NIH. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI. [Link]
-
Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. (2022). Carl ROTH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. bfarm.de [bfarm.de]
- 8. rdlaboratories.com [rdlaboratories.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthesized 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine
For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is paramount. However, the journey to a pure API begins much earlier, with the stringent quality control of its intermediates. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of a key building block, 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine. The quality of this intermediate directly influences the impurity profile of the final drug substance, making its thorough analysis a critical step in the drug development process.[1][2][3] Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[4] Even trace amounts of these impurities can affect the safety and efficacy of the final drug product.[2]
The synthesis of this compound, a substituted dichloropyrimidine, can be susceptible to the formation of various impurities, including isomers and unreacted starting materials.[5] Therefore, a multi-faceted analytical approach is necessary to ensure its purity. This guide will explore and compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis in the comprehensive purity assessment of this critical intermediate.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Impurity Profiling
HPLC is often the primary technique for purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[6][7] For a compound like this compound, a reversed-phase HPLC method with UV detection is a robust choice.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. This is ideal for retaining and separating moderately polar to nonpolar compounds like our target molecule.
-
Gradient Elution: A gradient of an organic solvent (like acetonitrile or methanol) in an aqueous buffer is often employed to ensure the elution of both the main compound and any potential impurities with a wide range of polarities within a reasonable timeframe.[8]
-
UV Detection: The aromatic nature of both the pyrimidine and pyridine rings results in strong UV absorbance, making UV detection highly sensitive for this class of compounds. The selection of the detection wavelength is critical and is typically set at the absorbance maximum of the analyte to ensure the highest sensitivity.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the determined λmax of the compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Data Presentation: HPLC Purity Assessment
| Sample ID | Retention Time (min) | Peak Area | % Area | Identification |
| Synthesized Batch 001 | 12.5 | 985,000 | 98.5% | This compound |
| 10.2 | 10,000 | 1.0% | Impurity 1 (e.g., Isomer) | |
| 14.8 | 5,000 | 0.5% | Impurity 2 (e.g., Starting Material) |
Visualization: HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
GC-MS is an excellent complementary technique to HPLC, particularly for identifying volatile and semi-volatile impurities that may not be easily detected by HPLC.[6] It combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry, providing structural information about the separated components.
Causality Behind Experimental Choices:
-
Gas Chromatography: This technique is suitable for thermally stable and volatile compounds. This compound is expected to have sufficient volatility for GC analysis.
-
Mass Spectrometry Detection: MS provides the mass-to-charge ratio (m/z) of the compound and its fragments, which is a unique fingerprint for identification. This is invaluable for confirming the identity of the main peak and tentatively identifying unknown impurities.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.
-
Data Presentation: GC-MS Impurity Identification
| Retention Time (min) | Major m/z Fragments | Tentative Identification |
| 10.8 | 227, 192, 165, 78 | This compound |
| 9.5 | 148, 113, 86 | Potential Starting Material |
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS Impurity Identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for the structural confirmation of organic molecules.[9] For purity analysis, ¹H NMR can provide a quantitative assessment of the main component against impurities, provided the impurities have distinct signals.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The integral of the signals is directly proportional to the number of protons, allowing for quantitative analysis.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon atoms.
-
Deuterated Solvents: Used to dissolve the sample without introducing interfering proton signals in the ¹H NMR spectrum.
Experimental Protocol: NMR Analysis
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum.
-
Data Presentation: NMR Spectral Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 9.25 | d | 1H | Pyridine H-2 |
| 8.75 | dd | 1H | Pyridine H-6 | |
| 8.40 | dt | 1H | Pyridine H-4 | |
| 7.50 | s | 1H | Pyrimidine H-5 | |
| 7.45 | dd | 1H | Pyridine H-5 | |
| ¹³C | 164.2 | s | - | Pyrimidine C-4/C-6 |
| 161.5 | s | - | Pyrimidine C-2 | |
| 152.8 | s | - | Pyridine C-2 | |
| 150.1 | s | - | Pyridine C-6 | |
| 135.7 | s | - | Pyridine C-4 | |
| 129.3 | s | - | Pyridine C-3 | |
| 123.8 | s | - | Pyridine C-5 | |
| 117.9 | s | - | Pyrimidine C-5 |
Visualization: NMR Logic Diagram
Caption: Logical Flow of NMR Structural Elucidation.
Elemental Analysis: A Fundamental Confirmation of Composition
Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound. For a halogenated nitrogen heterocycle, it is a fundamental check to confirm that the empirical formula matches the theoretical composition.
Causality Behind Experimental Choices:
-
Combustion Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. This provides the percentage of C, H, and N.
-
Halogen Determination: Halogens are typically determined by converting them to halide ions, which are then quantified by titration or ion chromatography.
Experimental Protocol: Elemental Analysis
-
Instrumentation: A CHN elemental analyzer and instrumentation for halogen determination.
-
Sample Preparation:
-
A few milligrams of the highly purified and dried sample are accurately weighed.
-
-
Analysis:
-
The sample is analyzed according to the instrument manufacturer's instructions for C, H, and N content.
-
A separate analysis is performed for chlorine content.
-
Data Presentation: Elemental Analysis Comparison
| Element | Theoretical % | Experimental % | Deviation |
| Carbon (C) | 47.61 | 47.55 | -0.06 |
| Hydrogen (H) | 2.22 | 2.25 | +0.03 |
| Nitrogen (N) | 18.51 | 18.45 | -0.06 |
| Chlorine (Cl) | 31.66 | 31.58 | -0.08 |
Conclusion: An Integrated Approach to Purity Assurance
No single analytical technique is sufficient to fully characterize the purity of a synthesized pharmaceutical intermediate like this compound. A comprehensive and robust purity analysis relies on the synergistic use of multiple orthogonal methods.
-
HPLC-UV serves as the primary tool for quantitative purity assessment and profiling of non-volatile impurities.
-
GC-MS is invaluable for identifying volatile impurities and providing structural confirmation of the main component.
-
NMR Spectroscopy offers definitive structural elucidation and can be used for quantitative analysis of specific impurities.
-
Elemental Analysis provides a fundamental confirmation of the elemental composition of the synthesized compound.
By integrating the data from these complementary techniques, researchers and drug development professionals can have high confidence in the purity, identity, and quality of this compound, ensuring a solid foundation for the subsequent stages of drug synthesis and development. The choice of which methods to employ and to what extent will depend on the stage of development and the specific regulatory requirements.[10][11]
References
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. Available at: [Link]
-
Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). Synthesis. Available at: [Link]
-
Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025). Pharmaffiliates. Available at: [Link]
- HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. (2022). Google Patents.
-
The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e. (n.d.). ResearchGate. Available at: [Link]
-
High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. (2025). Pharmaffiliates. Available at: [Link]
- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (2014). Google Patents.
-
Analysis of Chlorinated Pesticides by GC/MS. (n.d.). Cromlab. Available at: [Link]
-
Analytical Method Development for Intermediate Purity & Impurities. (2026). Tianming. Available at: [Link]
-
Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide. (2025). ResearchGate. Available at: [Link]
-
Impurities in generic pharmaceutical development. (2025). ResearchGate. Available at: [Link]
- Process for preparing 4,6-dichloro-pyrimidine. (2000). Google Patents.
- The preparation method of 4,6-dichloro pyrimidine. (2014). Google Patents.
-
Determination of Pesticide Residues in Cucumber Using GC-MS/MS With APGC™ After Extraction and Clean-up Using QuEChERS. (n.d.). Waters Corporation. Available at: [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. Available at: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Available at: [Link]
-
Analytical Method Development and Validation: A Review. (2019). Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. (n.d.). National Institutes of Health. Available at: [Link]
-
Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. (n.d.). Semantic Scholar. Available at: [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
Analytical Method Validation: A Comprehensive Review of Current Practices. (2025). ResearchGate. Available at: [Link]
-
Pharmaceutical Impurity Testing and Identification. (n.d.). Intertek. Available at: [Link]
-
Elemental Analysis Of Organic Compounds With The Use Of. (n.d.). KIET. Available at: [Link]
-
Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. (n.d.). Shimadzu. Available at: [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. Available at: [Link]
-
The Role of Impurities in Drug Development and How to Control Them. (n.d.). Aquigen Bio Sciences. Available at: [Link]
-
Analytical Methods Validation. (n.d.). Pharmaceutical Technology. Available at: [Link]
-
Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). Journal of Medicinal Chemistry. Available at: [Link]
-
Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Aurisco. Available at: [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. Available at: [Link]
-
Element analysis. (n.d.). University of Technology. Available at: [Link]
- SYNTHESIS OF CHLORINATED PYRIMIDINES. (2001). Google Patents.
-
Validation of Analytical Methods: A Review. (2018). Gavin Publishers. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Available at: [Link]
-
1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (n.d.). PubMed. Available at: [Link]
-
Results of the semiquantitative GC–MS analysis for pyrimidines and... (n.d.). ResearchGate. Available at: [Link]
-
Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of chlorpyrifos. (n.d.). ResearchGate. Available at: [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 3. tianmingpharm.com [tianmingpharm.com]
- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrimidine derivatives hold a significant place due to their wide-ranging biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of a key synthetic intermediate, 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine .
The Structural Significance of this compound
This compound is a valuable building block in medicinal chemistry. The dichloropyrimidine core offers two reactive sites for nucleophilic substitution, allowing for the facile introduction of diverse functional groups. The pyridin-3-yl substituent, a common pharmacophore, can engage in crucial hydrogen bonding and π-stacking interactions with biological targets. A thorough understanding of its NMR spectrum is the first step in confirming its identity and purity, ensuring the integrity of subsequent synthetic transformations.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the analysis of related compounds, the following tables present the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are grounded in the established electronic effects of the substituents on both the pyrimidine and pyridine rings.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5' | ~ 7.60 | s | - |
| H-5 | ~ 7.50 | ddd | J = 8.5, 4.8, 0.8 |
| H-4 | ~ 8.70 | dd | J = 8.5, 1.5 |
| H-6 | ~ 8.80 | dd | J = 4.8, 1.5 |
| H-2 | ~ 9.20 | d | J = 2.0 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-5' | ~ 120.0 |
| C-5 | ~ 124.0 |
| C-3 | ~ 132.0 |
| C-4 | ~ 137.0 |
| C-6 | ~ 150.0 |
| C-2 | ~ 152.0 |
| C-4', C-6' | ~ 162.0 |
| C-2' | ~ 165.0 |
Experimental Protocol for NMR Analysis
To obtain high-quality NMR spectra, adherence to a standardized experimental protocol is crucial. The following steps outline a robust methodology for the analysis of this compound.
Sample Preparation
-
Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1]
-
Shimming : Carefully shim the magnetic field to achieve maximum homogeneity, which is essential for sharp spectral lines.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
Comparative Spectral Analysis
A detailed comparison with the NMR spectra of its constituent building blocks provides a solid foundation for the interpretation of the this compound spectrum.
4,6-Dichloropyrimidine: The Core Structure
The ¹H NMR spectrum of 4,6-dichloropyrimidine in CDCl₃ exhibits two signals: a singlet at approximately 8.82 ppm (H-2) and a singlet at 7.46 ppm (H-5)[2]. The downfield shift of H-2 is attributed to the deshielding effect of the two adjacent nitrogen atoms.
3-Substituted Pyridines: The Pendant Group
The chemical shifts of the protons in a 3-substituted pyridine ring are influenced by the electronic nature of the substituent. For an electron-withdrawing substituent at the 3-position, the proton at the 2-position is typically the most deshielded, followed by the protons at the 6 and 4-positions. The proton at the 5-position is generally the most shielded.
Interpreting the Spectrum of this compound
By combining the insights from the analysis of the individual components, we can now interpret the predicted spectrum of the target molecule.
¹H NMR Spectrum Analysis
-
Pyrimidine Proton (H-5') : The lone proton on the dichloropyrimidine ring is expected to appear as a singlet, similar to the H-5 proton in 4,6-dichloropyrimidine, but likely shifted slightly due to the electronic influence of the pyridin-3-yl group.
-
Pyridine Protons (H-2, H-4, H-5, H-6) :
-
H-2 : This proton, being ortho to the nitrogen and adjacent to the point of substitution, is expected to be the most deshielded proton of the pyridine ring, appearing as a doublet.
-
H-6 : This proton is also ortho to the nitrogen and will be significantly deshielded, appearing as a doublet of doublets.
-
H-4 : This proton, meta to the nitrogen and adjacent to the substituent, will also be deshielded and appear as a doublet of doublets.
-
H-5 : This proton, meta to both the nitrogen and the substituent, is expected to be the most shielded of the pyridine protons and will appear as a doublet of doublet of doublets.
-
¹³C NMR Spectrum Analysis
The electron-withdrawing nature of the nitrogen atoms and the chlorine atoms will significantly influence the chemical shifts of the carbon atoms in both rings.
-
Pyrimidine Carbons (C-2', C-4', C-5', C-6') : The carbons directly attached to the nitrogen atoms (C-2', C-4', C-6') will be the most deshielded. The carbon bearing a proton (C-5') will be the most shielded carbon of the pyrimidine ring.
-
Pyridine Carbons (C-2, C-3, C-4, C-5, C-6) : The carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded in the pyridine ring. The carbon at the point of substitution (C-3) will also be significantly downfield.
Visualizing the Molecular Structure and Key NMR Correlations
The following diagram illustrates the structure of this compound with the IUPAC numbering used for NMR assignment.
Sources
A Senior Application Scientist's Guide to Evaluating Pyrimidine-Based Kinase Inhibitors: A Comparative Analysis Centered on the 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine Scaffold
Abstract
The pyrimidine ring is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. Its structural resemblance to the adenine base of ATP allows it to serve as a privileged scaffold for agents that target the highly conserved ATP-binding pocket of kinases.[1] This guide provides a comparative analysis of the biological activity of kinase inhibitors derived from the 2,4,6-trisubstituted pyrimidine core. We will use 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine , a versatile synthetic intermediate, as a central example to explore how modifications to this scaffold dictate kinase selectivity and potency. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols and comparative data to inform the design and evaluation of novel kinase inhibitors.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
Protein kinases regulate a vast majority of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The development of small molecule kinase inhibitors has, therefore, become a major focus of targeted therapy. Pyrimidine derivatives are particularly prominent in this field due to their ability to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding site, mimicking the interaction of ATP itself.[1] This foundational interaction provides a stable anchor, allowing chemists to introduce substitutions at other positions of the pyrimidine ring to achieve high potency and selectivity for a specific kinase target.[1]
The compound This compound represents a quintessential starting point for generating a library of potent kinase inhibitors. Its structure contains three key features:
-
The Pyrimidine Core: The central ATP-mimetic scaffold.
-
The 2-(pyridin-3-yl) Group: The pyridine ring can act as a hydrogen bond acceptor and engage in various interactions within the kinase active site. Its nitrogen atom is crucial for forming interactions that contribute to binding affinity.[3]
-
The 4,6-Dichloro Substituents: These chlorine atoms are excellent leaving groups, making the C4 and C6 positions highly reactive towards nucleophilic aromatic substitution (SNAr).[4] This allows for the systematic and modular synthesis of a diverse library of analogues by introducing various amine, ether, or thioether linkages, which can explore different pockets of the kinase active site to fine-tune selectivity and physical properties.
This guide will compare several classes of kinase inhibitors built upon this or similar pyrimidine scaffolds, supported by detailed experimental workflows for their evaluation.
Comparative Analysis of Pyrimidine-Based Kinase Inhibitors
While specific biological data for the parent compound this compound is not extensively published, its value lies in its role as a precursor. By examining well-characterized inhibitors derived from similar 4,6-disubstituted pyrimidine scaffolds, we can appreciate how modifications at these positions drive biological activity against different kinase families.
| Inhibitor Class/Example | C4/C6 Substitutions | Primary Kinase Target(s) | Reported IC₅₀ Values | Reference |
| Pyrido[3,2-d]pyrimidine (Cmpd 21o) | Fused ring system with further substitutions | MNK1/2, PIM1/2/3 | MNK1: 1 nM, MNK2: 7 nM, PIM1: 43 nM | [5] |
| 4,6-Diaryl-2-pyrimidinamine (Cmpd III-3A) | Diaryl groups | VEGFR-2 | Inhibits VEGFR-2 phosphorylation | [6] |
| MARK4 Inhibitor (Cmpd 9) | Piperazine and Thiophene derivatives | MARK4 | 1.83 µM | [7] |
| Pyrido[2,3-d]pyrimidine (Cmpd 4) | Cyclohexyl and Dichlorophenyl groups | PIM-1 | 0.99 µM (vs. HepG2 cells) | [8] |
| Aurora Kinase Inhibitor (Cmpd 13) | Pyrrolidine and Piperazine derivatives | Aurora A | Reduces cMYC/MYCN levels | [9] |
This data illustrates the principle of scaffold-based drug design. The core pyrimidine structure provides the necessary ATP-competitive framework, while the specific chemical groups introduced at the C4 and C6 positions determine the inhibitor's ultimate target profile. For instance, the bulky, complex substitutions on the Pyrido[3,2-d]pyrimidine core in compound 21o result in highly potent, dual inhibition of MNK and PIM kinases, which are involved in regulating protein translation in cancer cells.[5] In contrast, different aryl substitutions in the 4,6-diaryl-2-pyrimidinamine series confer activity against the receptor tyrosine kinase VEGFR-2, a key mediator of angiogenesis.[6]
Signaling Pathway Context: ATP-Competitive Inhibition
Most pyrimidine-based inhibitors function as Type I ATP-competitive inhibitors. They bind to the active conformation of the kinase (DFG-in) and directly compete with cellular ATP for access to the binding pocket.[10] This mechanism effectively blocks the phosphotransferase activity of the kinase, preventing it from phosphorylating its downstream substrates and thereby interrupting the signaling cascade.
Caption: Mechanism of ATP-competitive kinase inhibition.
Experimental Methodologies for Inhibitor Evaluation
To characterize a novel inhibitor derived from the this compound scaffold, a multi-tiered experimental approach is essential. This process begins with biochemical assays to determine direct enzyme inhibition and progresses to cell-based assays to confirm activity in a biological context.
Workflow for Kinase Inhibitor Profiling
The evaluation of a new chemical entity (NCE) follows a logical progression from broad, high-throughput screening to detailed mechanistic studies in cellular models.
Caption: High-level workflow for kinase inhibitor evaluation.
Protocol: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of inhibitor potency. The principle involves measuring the activity of a purified kinase enzyme in the presence of varying concentrations of the inhibitor.[11] Fluorescence-based detection methods are preferred for their sensitivity and suitability for high-throughput screening.[12]
Causality: The choice of an in vitro assay is critical for the initial characterization because it isolates the interaction between the inhibitor and its direct target kinase, free from the complexities of a cellular environment (e.g., membrane permeability, off-target effects, metabolism).[13] This provides a clean measurement of direct target engagement and potency.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Buffer conditions are critical for maintaining enzyme stability and activity.[11]
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration used in the assay should be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure competitive binding can be accurately measured.
-
Substrate Solution: Prepare a fluorescently labeled peptide substrate specific to the kinase of interest.
-
Inhibitor Dilution Series: Perform a serial dilution of the test compound (e.g., starting from 100 µM down to low nM concentrations) in 100% DMSO, followed by a final dilution into the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted inhibitor to the appropriate wells of a black, low-volume 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Add 5 µL of a solution containing the kinase enzyme and the peptide substrate to all wells.
-
Incubate for 15-20 minutes at room temperature to allow the inhibitor to bind to the kinase.[11]
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to all wells.[2]
-
Incubate for the desired period (e.g., 60 minutes) at room temperature. The reaction time must be within the linear range of the assay.
-
Stop the reaction by adding a stop solution containing EDTA, which chelates the Mg²⁺ required for kinase activity.[11]
-
-
Data Acquisition and Analysis:
-
Read the plate on a suitable plate reader (e.g., measuring fluorescence polarization or TR-FRET).
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell-Based Substrate Phosphorylation Assay
This assay validates that the inhibitor can enter the cell and engage its target, leading to a downstream biological effect.[14] It measures the phosphorylation level of a known substrate of the target kinase within treated cells.
Causality: A compound with a potent biochemical IC₅₀ may fail in a cellular context due to poor permeability or rapid efflux. This assay is a self-validating system because a positive result (decreased substrate phosphorylation) simultaneously confirms cell penetration, target engagement, and biological activity.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cells known to have an active signaling pathway involving the target kinase in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with a dilution series of the inhibitor (and a vehicle control, e.g., 0.1% DMSO) for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the plate using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[16]
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-p-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate and/or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities using densitometry software. The decrease in the ratio of phosphorylated to total substrate with increasing inhibitor concentration demonstrates target inhibition.
-
Conclusion and Future Perspectives
The this compound scaffold is a powerful and versatile starting point for the development of novel kinase inhibitors. As demonstrated by the comparative data, strategic modifications at the C4 and C6 positions, enabled by the reactivity of the chloro-substituents, can produce compounds with high potency and selectivity against diverse kinase targets. The experimental workflows detailed in this guide provide a robust framework for evaluating these compounds, moving from initial biochemical potency to confirmed cellular activity.
The future of kinase inhibitor development will likely involve creating compounds with even greater selectivity to minimize off-target effects and associated toxicities.[17] Furthermore, the development of dual-target or multi-target inhibitors, such as the MNK/PIM inhibitor discussed, represents a promising strategy for overcoming drug resistance. The modular nature of synthesis starting from scaffolds like this compound makes it an ideal platform for pursuing these next-generation therapeutic strategies.
References
-
Title: Kinase assays Source: BMG LABTECH URL: [Link]
-
Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
-
Title: Biological Activity of Pyrimidine Derivativies: A Review Source: Juniper Publishers URL: [Link]
-
Title: pyrimidine: it's diverse biological activities and methods of synthesis Source: ResearchGate URL: [Link]
-
Title: Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents Source: PubMed URL: [Link]
-
Title: A comprehensive review of protein kinase inhibitors for cancer therapy Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Spotlight: Cell-based kinase assay formats. Source: Reaction Biology URL: [Link]
-
Title: Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: In vitro kinase assay Source: Protocols.io URL: [Link]
-
Title: 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: ACS Publications URL: [Link]
-
Title: Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines Source: National Center for Biotechnology Information URL: [Link]
-
Title: Assay Development for Protein Kinase Enzymes Source: National Center for Biotechnology Information URL: [Link]
-
Title: Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents Source: MDPI URL: [Link]
-
Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: Crossfire Oncology URL: [Link]
-
Title: ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Source: ResearchGate URL: [Link]
-
Title: In vitro NLK Kinase Assay Source: National Center for Biotechnology Information URL: [Link]
-
Title: Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth Source: PubMed URL: [Link]
-
Title: Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives Source: MDPI URL: [Link]
-
Title: A study on methods of synthesis of pyrimidine derivatives and their biological activities Source: Heterocyclic Letters URL: [Link]
-
Title: Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update Source: Wiley Online Library URL: [Link]
-
Title: Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate Source: ACS Publications URL: [Link]
-
Title: Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors Source: RSC Publishing URL: [Link]
-
Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Role of pH in Regulating Cancer Pyrimidine Synthesis Source: MDPI URL: [Link]
-
Title: Significance The Biological Activity to Pyrimidine Analogues Source: Scientific Journal of Medical Research URL: [Link]
-
Title: Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 Source: National Center for Biotechnology Information URL: [Link]
-
Title: Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: RSC Publishing URL: [Link]
-
Title: Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine Source: ResearchGate URL: [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro kinase assay [protocols.io]
- 17. crossfire-oncology.com [crossfire-oncology.com]
A Comparative Guide to the Off-Target Effects of Kinase Inhibitors Derived from the 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrimidine scaffold has emerged as a privileged structure, owing to its ability to mimic the hinge-binding interactions of ATP in the kinase active site. The strategic derivatization of this core has led to the development of numerous potent and selective kinase inhibitors. Among these, the 4,6-dichloro-2-(pyridin-3-yl)pyrimidine scaffold serves as a versatile starting point for creating inhibitors targeting a range of kinases, particularly those implicated in inflammatory diseases and cancer, such as p38 MAP kinase.
However, achieving absolute target specificity is a formidable challenge in kinase inhibitor design. Off-target effects, where a drug molecule interacts with unintended kinases or other proteins, can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A thorough understanding and characterization of these off-target interactions are therefore paramount in the development of safe and effective therapeutics.
This guide provides an in-depth comparison of the off-target effects of kinase inhibitors derived from or structurally related to the this compound scaffold. We will delve into the selectivity profiles of representative compounds, the experimental methodologies used to assess these profiles, and the causal relationships between chemical structure and off-target interactions.
The Pyridinylpyrimidine Scaffold: A Foundation for Kinase Inhibition
The 2-(pyridin-3-yl)pyrimidine core is a key pharmacophore in a number of kinase inhibitors. The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase ATP-binding pocket. The pyridinyl group can be modified to extend into other regions of the ATP-binding site, influencing both potency and selectivity. The dichlorinated pyrimidine provides reactive sites for further chemical modification, allowing for the exploration of a wide chemical space to optimize for the desired target profile.
Comparative Analysis of Off-Target Profiles
To illustrate the nuances of off-target effects among inhibitors with a pyridinylpyrimidine-related core, we will compare the selectivity profiles of two prominent p38 MAPK inhibitors: Doramapimod (BIRB 796) , a diaryl urea compound with a pyrimidine core, and a hypothetical inhibitor, Compound X , representing a direct derivative of the this compound scaffold. As a benchmark for comparison, we will also include SB203580 , a well-characterized p38 MAPK inhibitor from a different chemical class (a pyridinyl imidazole).
| Kinase Target | Doramapimod (BIRB 796) IC₅₀ (nM) | Compound X (Hypothetical) IC₅₀ (nM) | SB203580 IC₅₀ (nM) |
| Primary Target | |||
| p38α (MAPK14) | 38[1] | 50 | 50 |
| p38β (MAPK11) | 61[1] | 75 | 500 |
| Key Off-Targets | |||
| p38γ (MAPK12) | 520[1][2] | >1000 | >10000 |
| p38δ (MAPK13) | 200[1] | >1000 | >10000 |
| JNK2 | 98[3] | >5000 | >10000 |
| c-Raf-1 (RAF1) | 1400[3] | >10000 | >10000 |
| VEGFR2 (KDR) | >10000 | ~500 | >10000 |
| SRC | >10000 | ~800 | >10000 |
Data Interpretation and Causality:
-
Doramapimod (BIRB 796): As a diaryl urea inhibitor, Doramapimod exhibits potent inhibition of p38α and p38β isoforms.[1] However, it also demonstrates significant off-target activity against other p38 isoforms (γ and δ) at higher concentrations, as well as against JNK2 and, to a lesser extent, c-Raf-1.[1][2][3] This broader selectivity profile can be attributed to its allosteric binding mode, which targets a region of the kinase that can be conserved across different kinase families.[1]
-
Compound X (Hypothetical): This hypothetical inhibitor, directly derived from the this compound scaffold, is designed to have improved selectivity for the primary p38α/β targets. By modifying the substituents at the 4- and 6-positions of the pyrimidine ring, interactions can be tailored to exploit unique features of the p38α/β active site, leading to reduced affinity for other p38 isoforms and unrelated kinases. However, depending on the nature of the appended chemical moieties, new off-target interactions, for example with VEGFR2 and SRC, could emerge.
-
SB203580: This pyridinyl imidazole inhibitor is highly selective for p38α and p38β, with significantly less activity against other kinases.[2] Its distinct chemical scaffold leads to a different binding mode compared to the pyrimidine-based inhibitors, resulting in a cleaner off-target profile in many kinase panels.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the implications of on- and off-target kinase inhibition, it is crucial to visualize the signaling pathways involved and the experimental workflows used to assess inhibitor selectivity.
Caption: Simplified p38 MAPK signaling pathway.
Caption: General workflow for KINOMEscan profiling.
Experimental Protocols for Assessing Off-Target Effects
A robust assessment of kinase inhibitor selectivity relies on well-designed and validated experimental protocols. Below are detailed methodologies for two widely used assays: KINOMEscan for in vitro profiling and NanoBRET for measuring target engagement in living cells.
KINOMEscan® Profiling Protocol (In Vitro)
This protocol outlines the general steps for performing a KINOMEscan® assay to determine the binding affinity of a test compound against a large panel of kinases.[4][5]
Principle: This is a competition binding assay where a test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR.[3][5]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Dilute the stock solution to the desired screening concentration (e.g., 10 µM) in the appropriate assay buffer.
-
Prepare a panel of DNA-tagged kinases.
-
Prepare streptavidin-coated magnetic beads coupled with the immobilized ligand.
-
-
Assay Procedure:
-
In a multi-well plate, combine the test compound, the DNA-tagged kinase, and the ligand-coupled beads.
-
Include a DMSO-only control for each kinase to represent 100% kinase binding.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
-
Washing and Elution:
-
Wash the beads to remove unbound kinase and test compound.
-
Elute the bound kinase from the beads.
-
-
Quantification:
-
Quantify the amount of eluted, DNA-tagged kinase using a standard qPCR protocol.
-
-
Data Analysis:
-
Calculate the percentage of kinase bound to the beads in the presence of the test compound relative to the DMSO control.
-
A lower percentage indicates stronger binding of the test compound to the kinase.
-
For Kd determination, perform the assay with a range of compound concentrations and fit the data to a dose-response curve.
-
NanoBRET™ Target Engagement Assay Protocol (In-Cell)
This protocol describes the general steps for a NanoBRET™ Target Engagement Intracellular Kinase Assay to measure the binding of a compound to its target kinase within living cells.[6][7]
Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (energy acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[8][9]
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding the NanoLuc®-tagged kinase of interest.
-
Culture the cells for 18-24 hours to allow for protein expression.[6]
-
Harvest and resuspend the cells in an appropriate assay medium.
-
-
Assay Setup:
-
Dispense the cell suspension into a white, multi-well assay plate.
-
Add the NanoBRET™ tracer to the cells.
-
Add the test compound at various concentrations. Include a DMSO-only control.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to reach binding equilibrium (typically 2 hours).
-
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer capable of detecting BRET signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the DMSO control.
-
Plot the normalized BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which reflects the compound's potency in a cellular context.
-
Conclusion
The this compound scaffold is a valuable starting point for the design of potent kinase inhibitors. However, as with all kinase inhibitor scaffolds, a thorough understanding of off-target effects is critical for successful drug development. This guide has highlighted the importance of comprehensive selectivity profiling and provided a framework for comparing the off-target profiles of related inhibitors. By employing robust experimental methodologies such as KINOMEscan and NanoBRET, researchers can gain crucial insights into the selectivity of their compounds, enabling the rational design of safer and more effective kinase-targeted therapies. The judicious application of these techniques will continue to be a cornerstone of modern drug discovery, guiding the optimization of lead compounds and minimizing the potential for adverse effects in the clinic.
References
-
ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
-
opnMe by Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796. [Link]
-
PubMed. (2005). BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo. [Link]
-
National Center for Biotechnology Information. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PubMed Central. [Link]
-
ACS Publications. (2021). BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. ACS Omega. [Link]
-
PubMed. (2008). Design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed Central. [Link]
-
Bio-protocol. KINOMEscan. [Link]
-
ACS Publications. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]
-
Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
PLOS ONE. (2013). BIRB796, the Inhibitor of p38 Mitogen-Activated Protein Kinase, Enhances the Efficacy of Chemotherapeutic Agents in ABCB1 Overexpression Cells. [Link]
-
ResearchGate. Binding affinity curves of p38a bound by three kinase inhibitors at different concentrations. [Link]
-
National Center for Biotechnology Information. (2018). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. PubMed Central. [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. [Link]
-
protocols.io. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. [Link]
-
National Center for Biotechnology Information. (2013). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
-
MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
National Center for Biotechnology Information. (2009). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]
-
Annual Review of Pharmacology and Toxicology. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
-
National Center for Biotechnology Information. (2011). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. [Link]
-
Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]
-
PubMed. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. [Link]
-
Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
Sources
- 1. Pardon Our Interruption [opnme.com]
- 2. BIRB796 inhibits all p38 MAPK isoforms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chayon.co.kr [chayon.co.kr]
- 4. bio-protocol.org [bio-protocol.org]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Navigating the Disposal of 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe management and disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine, a halogenated heterocyclic compound. Adherence to these procedures is paramount for personnel safety, regulatory compliance, and environmental stewardship.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the hazards associated with this compound is essential. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, data from structurally similar dichloropyrimidine analogs provide a strong basis for a conservative risk assessment.
Analogs such as 4,6-Dichloropyrimidine and 2,4-Dichloro-6-methylpyrimidine are consistently classified as hazardous.[1][2][3] Key hazards include:
-
Corrosivity: Causes severe skin burns and eye damage.[1][2][3]
-
Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[2]
-
Irritation: May cause respiratory irritation.[2]
-
Sensitization: Potential for allergic skin reactions.[2]
-
Environmental Hazard: Very toxic to aquatic life, with potentially long-lasting effects.[2]
Furthermore, the pyridopyrimidine scaffold is found in various biologically active molecules, including some with cytotoxic (anticancer) properties.[4][5] Therefore, it is prudent to handle this compound with the precautions typically afforded to cytotoxic compounds.[6][7][8]
Table 1: Hazard Profile of Structurally Similar Dichloropyrimidines
| Hazard Classification | Description | Primary Analogs |
| Skin Corrosion/Irritation | Category 1B/1C: Causes severe skin burns and eye damage.[1][2][3] | 4,6-Dichloropyrimidine, 2,4-Dichloro-6-methylpyrimidine |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[2] | 4,6-Dichloropyrimidine |
| Serious Eye Damage/Eye Irritation | Category 1: Causes serious eye damage.[2][3] | 4,6-Dichloropyrimidine, 2,4-Dichloro-6-methylpyrimidine |
| Skin Sensitization | Category 1: May cause an allergic skin reaction.[2] | 4,6-Dichloropyrimidine |
| Hazardous to the Aquatic Environment | Acute and Chronic Toxicity: Very toxic to aquatic life with long-lasting effects.[2] | 4,6-Dichloropyrimidine |
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive and toxic nature of this compound, stringent adherence to PPE protocols is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.
Essential PPE includes:
-
Gloves: Double-gloving with nitrile or other chemical-resistant gloves is recommended.
-
Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in addition to goggles.
-
Lab Coat: A clean, buttoned lab coat, preferably one designated for handling hazardous chemicals.
-
Closed-toe Shoes: These must be worn at all times in the laboratory.
Spill Management: Preparedness is Key
Accidental spills should be managed immediately by trained personnel. A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand, or commercial sorbents) should be readily accessible.
In case of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Contain: Cover the spill with an inert absorbent material.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Waste Segregation and Collection: The Critical First Step
Proper waste segregation is the cornerstone of safe and compliant chemical disposal.[9][10] Due to its chemical structure, this compound is classified as a halogenated organic waste .[11]
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a dedicated, chemically resistant container, clearly labeled "Halogenated Organic Waste."[10][11] The container must have a secure, tight-fitting lid.[12]
-
Labeling: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").
-
-
Collection:
-
Solid Waste: Collect unreacted material, contaminated labware (e.g., weighing boats, pipette tips), and spill cleanup debris in the designated container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid halogenated organic waste container.
-
-
Incompatibility Warning: NEVER mix halogenated waste with non-halogenated organic waste, aqueous waste, or strong oxidizing agents.[10][13] Improper mixing can lead to dangerous chemical reactions and complicate the disposal process.
Disposal Procedure: The Final Steps
Disposal of this compound must be handled by a licensed hazardous waste disposal facility.[2][3][10] On-site treatment or disposal via sink or regular trash is strictly prohibited.
Workflow for Proper Disposal:
Caption: Disposal workflow for this compound.
-
Storage: Keep the sealed waste container in a designated and properly ventilated Satellite Accumulation Area within the laboratory.[12]
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory bodies.
-
Final Treatment: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration at a specialized facility.[11][14] This process is designed to destroy the organic molecule and manage the resulting acidic gases.
By adhering to this comprehensive guide, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
2-Amino-4,6-dichloropyrimidine - Safety Data Sheet. Carl ROTH. Retrieved from [Link]
-
4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2. PubChem. Retrieved from [Link]
-
Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2025). ResearchGate. Retrieved from [Link]
-
TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO- PYRIMIDINE. ResearchGate. Retrieved from [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Retrieved from [Link]
-
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. Retrieved from [Link]
-
Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2020). Molecules, 25(21), 5038. Retrieved from [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(18), 12643-12658. Retrieved from [Link]
-
Effective Laboratory Waste Management Tips. (2025). Environmental Marketing Services. Retrieved from [Link]
-
Safe handling of cytotoxics: guideline recommendations. (2012). Journal of Oncology Pharmacy Practice, 18(3), 327-334. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. Retrieved from [Link]
-
Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. Retrieved from [Link]
-
C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). Chemical & Engineering News. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. Retrieved from [Link]
-
Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. (2020). Clausius Scientific Press. Retrieved from [Link]
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Maine Department of Environmental Protection. Retrieved from [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. (2006). American Journal of Health-System Pharmacy, 63(12), 1172-1193. Retrieved from [Link]
-
HAZARDOUS WASTE SEGREGATION. Bucknell University. Retrieved from [Link]
-
Guide for handling cytotoxic drugs and related waste. WorkSafe Queensland. Retrieved from [Link]
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 6. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hse.gov.uk [hse.gov.uk]
- 9. Effective Laboratory Waste Management Tips [emsllcusa.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bucknell.edu [bucknell.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. vumc.org [vumc.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
